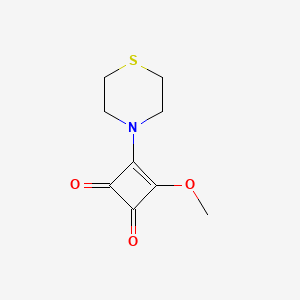
3-Methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula for ‘3-Methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione’ is C9H11NO3S . The molecular weight is 213.25 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Stereochemistry in Reactions
Research by Stratakis et al. (2001) examined the stereochemistry in the reaction of similar compounds, specifically 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) with beta,beta-dimethyl-p-methoxystyrene. They observed the formation of various adducts, including ene and [4 + 2]/ene diadducts, and suggested that these reactions proceed through the formation of aziridinium imides and open zwitterionic intermediates. This study indicates the potential complexity and variety of reactions that compounds like 3-Methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione can undergo (Stratakis, Hatzimarinaki, Froudakis, & Orfanopoulos, 2001).
Biocidal Applications
Makki, Abdel-Rahman, and El-Shahawi (2014) explored the synthesis of new nanomeric cyclic compounds, including derivatives similar to 3-Methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione, and evaluated their biocidal effects. These compounds showed potential as molluscicidal agents, indicating their applicability in controlling pests that can cause diseases like Bilhariziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014).
Anticancer and Antiviral Properties
Lu, Lu, and Honek (2017) synthesized derivatives of squaric acid, including 3-Methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione analogs, and conducted computational analyses along with preliminary antitumor and antiviral screening. Their findings suggest potential applications of these compounds in medicinal chemistry, particularly in developing treatments for cancer and viral infections (Lu, Lu, & Honek, 2017).
Synthesis and Crystal Structure Analysis
Research by Mawad et al. (2010) involved the synthesis of thioxomorpholin-2-ones and morpholine-2,5-dithiones, compounds structurally related to 3-Methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione. Their study provided insights into the structural properties of these compounds, crucial for understanding their potential applications in various fields, including material science and pharmaceuticals (Mawad, Pour, Linden, & Heimgartner, 2010).
Eigenschaften
IUPAC Name |
3-methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-13-9-6(7(11)8(9)12)10-2-4-14-5-3-10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNGXODGGGYPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



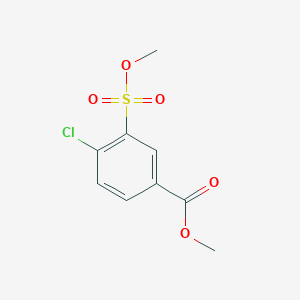
![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone](/img/structure/B1475111.png)
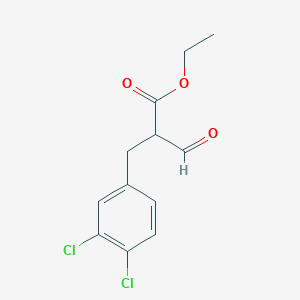
![Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1475114.png)
![tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475116.png)
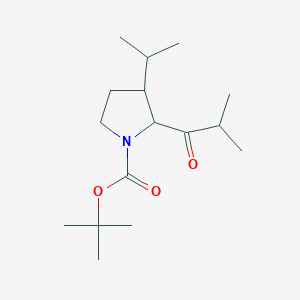
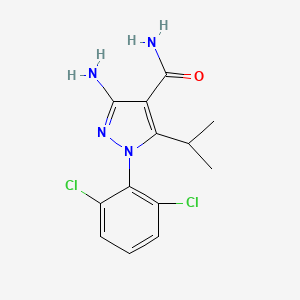
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
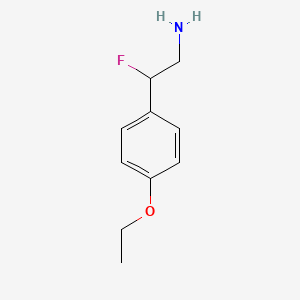
![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1475124.png)
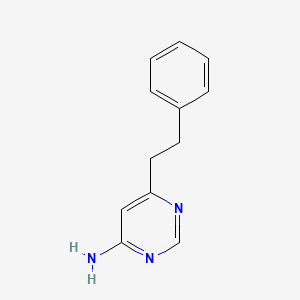
![tert-Butyl 2-({[2-(isopropylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1475127.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanone](/img/structure/B1475128.png)
![tert-Butyl 2-[(E)-3-ethoxy-3-oxo-1-propenyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475133.png)